molecular formula C11H16ClNO B2553736 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL CAS No. 893583-48-7

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL

Cat. No.: B2553736
CAS No.: 893583-48-7
M. Wt: 213.71
InChI Key: OGFBATFFPAVFKT-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]amino}butan-1-ol is a β-amino alcohol derivative characterized by a 2-chlorobenzyl substituent attached to the amino group of a butanol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and lipophilicity influenced by the aromatic chloro-substituted ring.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFBATFFPAVFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL typically involves the reaction of 2-chlorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of butanol and chlorophenyl compounds.

Scientific Research Applications

Medicinal Chemistry

2-{[(2-Chlorophenyl)Methyl]Amino}Butan-1-Ol has potential applications in the development of pharmaceuticals due to its structural properties that may influence biological activity.

  • Case Study : Research has indicated that compounds with similar structures exhibit significant activity against various targets, including neurotransmitter receptors. For instance, derivatives of chlorophenyl-containing amines have been studied for their roles in modulating neurotransmitter systems, which may lead to therapeutic agents for neurological disorders.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Application : It can be utilized in the synthesis of pharmaceuticals and agrochemicals. The amino group allows for further functionalization, enabling chemists to create diverse derivatives tailored for specific applications.

Drug Development

Given its potential pharmacological properties, this compound is being explored as a candidate for drug development.

  • Research Findings : Preliminary studies suggest that it may exhibit anti-inflammatory or analgesic properties, making it a candidate for pain management therapies. Further pharmacological evaluations are necessary to establish its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Cl, F): The 2-chlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the 2-fluorophenyl-furyl analog (263.31 g/mol, ). The 3-chloro-4,5-dimethoxybenzyl analog (285.76 g/mol, ) combines chloro and methoxy groups, increasing molar mass and polarity, which could alter solubility and bioavailability.

Aromatic Ring Variations

  • Thiophene vs. Benzene: The thiophen-3-ylmethyl analog (235.73 g/mol, ) replaces the benzene ring with a sulfur-containing heterocycle, reducing aromatic π-electron density and possibly influencing redox reactivity or binding to sulfur-interacting enzymes.
  • Methylthio Substituent: The 4-(methylthio)benzyl analog (225.35 g/mol, ) introduces a sulfur-methyl group, which may enhance hydrophobicity and modulate cytochrome P450 interactions compared to halogenated derivatives.

Functional Group Implications

  • Substituents on the benzyl group likely fine-tune selectivity and potency.

Research Implications and Limitations

While direct pharmacological data for this compound are unavailable, structural parallels to impurities and intermediates (e.g., ) suggest its role in synthetic pathways for dihydropyridine drugs. However, the absence of explicit stability or bioactivity data in the evidence necessitates further experimental validation.

Biological Activity

2-{[(2-Chlorophenyl)methyl]amino}butan-1-ol, with the CAS number 893583-48-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN0, indicating the presence of a chlorophenyl group attached to a butanol backbone. The structural representation can be summarized as follows:

Structure CCC NCc1ccccc1Cl CO\text{Structure }\text{CCC NCc}_1\text{ccccc}_1\text{Cl CO}

This configuration suggests potential interactions with biological targets due to the presence of both hydrophobic (chlorophenyl) and hydrophilic (alcohol) components.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the range of 10–33 nM against triple-negative breast cancer (TNBC) cell lines, suggesting a potential for this compound in cancer therapeutics .

Table 1: Antiproliferative Activities in Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMDA-MB-231TBD
CA-4 (reference)MCF-73.9
Related compoundMDA-MB-23123–33

The ability to inhibit tubulin polymerization has been a key mechanism identified in these studies, with significant implications for the treatment of cancers characterized by rapid cell division .

The proposed mechanism of action for this compound involves interaction at the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that such compounds can induce G2/M phase arrest in treated cells, further supporting their role as potential anticancer agents .

Study on Antiproliferative Activity

A study published in Molecules evaluated various derivatives of butan-1-ol analogs, including those structurally similar to this compound. The findings revealed that modifications at specific positions significantly influenced antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. The study highlighted how substituents like methoxy or ethoxy groups could enhance efficacy compared to simpler structures .

Pharmacokinetics and Toxicology

Pharmacokinetic profiles for similar compounds suggest moderate absorption and distribution characteristics, with some exhibiting favorable brain penetration. Toxicological assessments indicate low acute toxicity; however, further studies are necessary to fully understand the long-term safety profile of this compound .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral bioavailabilityModerate
Brain penetrationFavorable
Acute toxicityLow

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